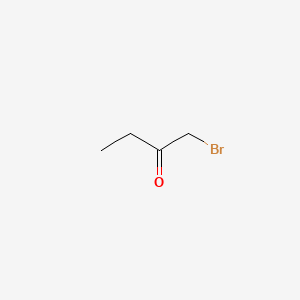
2-氨基-5-磺基苯甲酸
概述
描述
2-Amino-5-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S. It is a white or off-white crystalline solid that is soluble in water and exhibits acidic properties, allowing it to form salts. This compound is primarily used in the dye industry for the synthesis of acid dyes and as an acylation reagent for dyes .
科学研究应用
2-Amino-5-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of acid dyes and as a reagent in various chemical processes
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-5-sulfobenzoic acid can be synthesized through the nitration of benzoic acid to form 2-nitrobenzoic acid, followed by reduction to 2-aminobenzoic acid. The final step involves sulfonation using chlorosulfonic acid to yield 2-amino-5-sulfobenzoic acid .
Industrial Production Methods: In industrial settings, the synthesis of 2-amino-5-sulfobenzoic acid typically involves the following steps:
Nitration: Benzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-nitrobenzoic acid.
Reduction: The nitro group in 2-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 2-aminobenzoic acid.
化学反应分析
Types of Reactions: 2-Amino-5-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Acylated or alkylated products.
作用机制
The mechanism of action of 2-amino-5-sulfobenzoic acid involves its ability to interact with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid group can engage in ionic interactions. These properties enable the compound to act as a versatile reagent in chemical synthesis and as a potential therapeutic agent .
相似化合物的比较
- 2-Amino-5-hydroxybenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-iodobenzoic acid
Comparison: 2-Amino-5-sulfobenzoic acid is unique due to the presence of both an amino group and a sulfonic acid group, which confer distinct chemical reactivity and solubility properties. Compared to its analogs, such as 2-amino-5-hydroxybenzoic acid and 2-amino-5-methoxybenzoic acid, the sulfonic acid group in 2-amino-5-sulfobenzoic acid enhances its acidity and ability to form salts, making it particularly useful in dye synthesis and other industrial applications .
属性
IUPAC Name |
2-amino-5-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNYPLCGWXFYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026070 | |
| Record name | 5-Sulfoanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-sulfoanthranilic acid is an off-pink powder. (NTP, 1992) | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3577-63-7 | |
| Record name | 5-SULFOANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21052 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Sulfoanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3577-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-5-sulfo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-5-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Sulfoanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-sulphoanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Amino-5-sulfobenzoic acid unique in constructing coordination polymers?
A1: H2asba possesses three functional groups: a carboxylic acid, a sulfonic acid, and an amino group [, ]. These groups can act as both hydrogen bond donors and acceptors, facilitating the formation of extended supramolecular networks. Additionally, these groups can coordinate with metal ions in various modes, further enhancing structural diversity [, , , ].
Q2: Can you provide examples of MOFs constructed using 2-Amino-5-sulfobenzoic acid and their structural features?
A2: Several studies have explored H2asba's coordination capabilities. For instance, a cadmium(II)-organic framework utilizing H2asba and an auxiliary ligand, N,N'-bis[(pyridin-4-yl)methyl]oxamide, forms a threefold polycatenated 0D→2D interpenetrated supramolecular two-dimensional (4,4) layer structure stabilized by intermolecular hydrogen bonding []. In another study, a cobalt(II)-organic framework incorporating H2asba and 1,4-bis[(imidazol-1-yl)methyl]benzene exhibits a 1D→2D interpenetrating network further extended into a 3D supramolecular framework with channels accommodating water molecules [].
Q3: What are the potential applications of MOFs based on 2-Amino-5-sulfobenzoic acid?
A3: Research suggests several promising applications. For instance, the cobalt(II)-organic framework mentioned earlier demonstrates selective adsorption of CO2 over N2 after activation, highlighting its potential for gas separation []. Additionally, this framework displays solvent-dependent fluorescence and serves as a multi-responsive sensor for nitroaromatics in aqueous solutions, showcasing its potential for sensing applications []. Furthermore, a copper(II)-organic framework incorporating H2asba shows promise as a selective and sensitive luminescent sensor for Fe3+ ions and HCO3- anions in specific solvents, suggesting its utility in environmental monitoring [].
Q4: How does the structure of 2-Amino-5-sulfobenzoic acid influence the properties of the resulting MOFs?
A4: The presence and arrangement of the functional groups in H2asba significantly affect the MOF's structure and properties. For instance, the monodentate coordination mode of the asba2- ligand, combined with the conformation of auxiliary ligands, contributes to the unique structural features and properties of the resulting MOFs [].
Q5: Has 2-Amino-5-sulfobenzoic acid been used in any other applications besides MOF synthesis?
A5: While H2asba is primarily investigated for MOF synthesis, a recent study explored its use in preparing a TiO2/carbon composite for photocatalytic degradation of indigo carmine dye. The research demonstrated the successful synthesis of a material with significant surface area and basic properties suitable for dye degradation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














